N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2097862-73-0
VCID: VC7131189
InChI: InChI=1S/C16H14F3NO3S/c17-16(18,19)13-6-2-4-8-15(13)24(21,22)20-9-11-10-23-14-7-3-1-5-12(11)14/h1-8,11,20H,9-10H2
SMILES: C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C16H14F3NO3S
Molecular Weight: 357.35

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide

CAS No.: 2097862-73-0

Cat. No.: VC7131189

Molecular Formula: C16H14F3NO3S

Molecular Weight: 357.35

* For research use only. Not for human or veterinary use.

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide - 2097862-73-0

Specification

CAS No. 2097862-73-0
Molecular Formula C16H14F3NO3S
Molecular Weight 357.35
IUPAC Name N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C16H14F3NO3S/c17-16(18,19)13-6-2-4-8-15(13)24(21,22)20-9-11-10-23-14-7-3-1-5-12(11)14/h1-8,11,20H,9-10H2
Standard InChI Key YGBGWUSSLXDNKC-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₆H₁₄F₃NO₃S and a molecular weight of 357.35 g/mol. Its structure integrates a 2,3-dihydrobenzofuran moiety linked via a methylene group to a sulfonamide functional group, which is further substituted with a trifluoromethyl (-CF₃) group at the benzene ring’s ortho position.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2097862-73-0
IUPAC NameN-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide
SMILESC1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
InChI KeyYGBGWUSSLXDNKC-UHFFFAOYSA-N

Structural Analogues and Derivatives

A structurally related compound, 4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2097924-35-9), differs by a chlorine substituent at the benzene ring’s para position, increasing its molecular weight to 391.8 g/mol . Another analogue, 2,3-dihydro-1-benzofuran-3-ylmethyl phenyl sulfide (PubChem CID: 13664477), replaces the sulfonamide group with a sulfide, reducing molecular weight to 242.3 g/mol . These modifications highlight the role of substituents in tuning physicochemical properties.

Synthesis and Preparation

Proposed Synthetic Pathway

The synthesis likely involves a nucleophilic substitution between 2,3-dihydro-1-benzofuran-3-ylmethanamine and 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction mechanism proceeds via deprotonation of the amine to enhance nucleophilicity, followed by attack on the electrophilic sulfur atom in the sulfonyl chloride.

Table 2: Reaction Conditions for Sulfonamide Formation

ComponentRole
2,3-Dihydrobenzofuran derivativeNucleophile (amine source)
Sulfonyl chlorideElectrophile
Base (e.g., pyridine)Acid scavenger
Solvent (e.g., DCM)Reaction medium

Challenges in Purification

The presence of the trifluoromethyl group introduces steric and electronic effects that may complicate crystallization. High-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., dimethylformamide) are likely required for purification.

Physicochemical Properties

Solubility and Stability

While solubility data are unavailable, the compound’s logP (calculated via PubChem) is estimated at 3.2, suggesting moderate lipophilicity. The sulfonamide group enhances water solubility via hydrogen bonding, but the trifluoromethyl and benzofuran moieties counterbalance this through hydrophobicity. Stability under acidic or basic conditions remains uncharacterized, though sulfonamides generally resist hydrolysis except under extreme pH.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.6–8.1 ppm (aromatic protons), δ 4.3–4.7 ppm (methylene adjacent to sulfonamide), and δ 3.1–3.5 ppm (dihydrobenzofuran protons).

  • ¹³C NMR: Signals for the CF₃ group (≈120 ppm, quartet) and sulfonamide sulfur (≈55 ppm).

Future Directions

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., COX-2).

  • Structural Optimization: Introduce substituents at the benzene ring to modulate solubility and potency .

  • Crystallography: Resolve the crystal structure to guide computational modeling of binding interactions.

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